molecular formula C9H6BrNO2 B11802316 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone

1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone

Cat. No.: B11802316
M. Wt: 240.05 g/mol
InChI Key: RWFLCMJEFATFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is a high-purity, fused heterocyclic compound designed for advanced research and development applications. This chemical serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where its bromine and ethanone functional groups offer excellent sites for further functionalization via cross-coupling and other nucleophilic reactions . The furo[3,2-b]pyridine scaffold is recognized for its significant potential in drug discovery. Research indicates that this ring system is a key structural component in compounds being investigated for a wide range of pharmacological activities. These activities include serving as antibiotics, antiviral and antifungal agents, and anticancer therapeutics. Furthermore, derivatives have shown promise as inhibitors for various biological targets such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . The presence of the bromine atom at the 5-position is a critical feature, as it can act as a handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is commonly used in the transformation of similar furopyridine derivatives . This product is intended for research purposes as a crucial building block in the synthesis of novel bioactive molecules and multicyclic compounds. The combination of heterocycles is known to create new possibilities for compounds with improved biological activities . Safety Note: For research and further manufacturing use only. Not for direct human use. Please refer to the Safety Data Sheet for proper handling information. This compound may cause skin and eye irritation (H315-H319-H320) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C9H6BrNO2/c1-5(12)6-4-8-7(2-3-13-8)11-9(6)10/h2-4H,1H3

InChI Key

RWFLCMJEFATFNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CO2)N=C1Br

Origin of Product

United States

Historical Context and Evolution of Fused Furan Pyridine Architectures

The development of fused furan-pyridine architectures is rooted in the rich history of heterocyclic chemistry. The foundational components, furan (B31954) and pyridine (B92270), are fundamental five- and six-membered aromatic heterocycles, respectively, that have been the subject of chemical investigation for over a century. Early synthetic methods for these individual rings, such as the Paal-Knorr synthesis for furans and the Hantzsch synthesis for pyridines, laid the groundwork for more complex constructions. ias.ac.in

The evolution towards fused systems represented a logical progression, aiming to create more complex, rigid, and functionally diverse molecules. The initial strategies for constructing furopyridines generally followed one of two pathways: building a furan ring onto a pre-existing pyridine scaffold or, conversely, assembling a pyridine ring onto a furan core. ias.ac.in Over the decades, synthetic methodologies have evolved from classical multi-step procedures to more efficient and elegant strategies. The advent of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, has revolutionized the synthesis of these fused systems. doaj.org Modern approaches, including cycloaddition, cycloisomerization, and multicomponent reactions, often catalyzed by palladium or copper, have made the synthesis of substituted furo[3,2-b]pyridines more accessible and versatile. doaj.org These advancements have enabled chemists to systematically explore the chemical space around this scaffold, leading to the discovery of its broad utility.

Strategic Synthetic Methodologies for the Furo 3,2 B Pyridine Core Framework

Considerations for Electrophilic Acetylation on Electron-Deficient Pyridine (B92270) Rings

The introduction of an acetyl group onto a pyridine ring via electrophilic aromatic substitution, such as Friedel-Crafts acylation, is notoriously challenging. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq Furthermore, the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst under typical Friedel-Crafts conditions, leading to the formation of a pyridinium (B92312) salt. This positively charged species is even more deactivated towards electrophiles. uoanbar.edu.iq

Consequently, direct acylation of the pyridine portion of the furo[3,2-b]pyridine (B1253681) system is generally not feasible under standard Friedel-Crafts conditions. uoanbar.edu.iq Alternative strategies are often required to introduce an acetyl group onto a pyridine ring. These can include:

Acylation of metalated pyridines: Deprotonation of a pyridine ring with a strong base to form a pyridyllithium or pyridylmagnesium species, followed by reaction with an acylating agent.

Radical acylation: The use of acyl radicals, which can add to protonated pyridine rings. youtube.com

Rearrangement reactions: Strategies that construct the acetyl-substituted pyridine ring from acyclic precursors.

In the context of the furo[3,2-b]pyridine system, the presence of the fused furan (B31954) ring might offer alternative reaction pathways, though direct electrophilic substitution on the pyridine moiety remains a significant synthetic hurdle.

Utilization of Acetophenone (B1666503) Derivatives as Precursors in Fused Heterocyclic System Synthesis

Given the difficulties of direct acylation, a common and effective strategy for the synthesis of fused heterocyclic systems bearing an acetyl group is to utilize a pre-functionalized precursor, such as an acetophenone derivative. In this approach, the acetyl group is already present on one of the starting materials used to construct the heterocyclic core.

For the synthesis of a compound like 1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone, a hypothetical synthetic route could involve the construction of the furo[3,2-b]pyridine ring system from precursors that already contain the bromo and acetyl functionalities. This circumvents the need for a challenging late-stage acylation of the electron-deficient pyridine ring. Various methods for the synthesis of the furo[3,2-b]pyridine core have been developed, including cycloaddition, cycloisomerization, and cross-coupling reactions, which could potentially be adapted to incorporate such pre-functionalized starting materials. doaj.org

Significance of 1 5 Bromofuro 3,2 B Pyridin 6 Yl Ethanone Within the Furo 3,2 B Pyridine Class

Classical and Contemporary Cyclization Reactions in Furo[3,2-b]pyridine Construction

A range of cyclization strategies have been employed to assemble the furo[3,2-b]pyridine core, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Rhodium catalysis has emerged as a powerful tool in organic synthesis. For the construction of related heterocyclic systems, rhodium(III)-catalyzed cascade cyclization and electrophilic amidation reactions have been developed. nih.gov These processes can provide efficient routes to complex nitrogen-containing heterocycles. While a direct application to this compound is not explicitly detailed, the principles of rhodium-catalyzed C-H activation and subsequent annulation represent a viable strategy for the synthesis of functionalized furo[3,2-b]pyridines. rsc.orgresearchgate.net Such methods often exhibit high functional group tolerance and can proceed under mild conditions. nih.gov The development of enantiodivergent and atroposelective hydroamination of alkynes using chiral rhodium(III) cyclopentadienyl (B1206354) complexes further highlights the versatility of rhodium catalysis in synthesizing complex molecules. nih.gov

Copper-mediated reactions are widely used for the synthesis of heterocyclic compounds. nih.gov The assembly of the furo[3,2-b]pyridine scaffold can be achieved through copper-mediated oxidative cyclization. nih.govresearchgate.net This methodology has been instrumental in preparing a diverse set of furo[3,2-b]pyridine derivatives. nih.gov Copper-catalyzed oxidative [3+2]-annulation reactions, for instance, have been successfully employed in the synthesis of pyrazolo[1,5-a]pyridines, demonstrating the utility of copper in facilitating complex cyclization cascades. rsc.org Furthermore, copper-catalyzed aerobic oxidative cyclization has been used to synthesize 2-amino- nih.govCurrent time information in Oskarshamn, SE.acs.orgtriazolo[1,5-a]pyridines and related derivatives in high yields. nih.gov These protocols often exhibit a broad substrate scope and good functional group tolerance, making them attractive for the synthesis of substituted furo[3,2-b]pyridines. rsc.orgnih.govacs.org

The Friedlander annulation is a classical method for the synthesis of quinolines and related heterocyclic systems. nih.gov This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be adapted for the synthesis of furo[3,2-b]pyridine derivatives. While traditional Friedlander synthesis can have limitations such as harsh reaction conditions, modified procedures offer improvements. nih.gov The development of efficient one-pot syntheses for related fused pyridine (B92270) systems, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, showcases the ongoing innovation in cyclization strategies based on condensation reactions. nih.gov

Formal annulation reactions provide another avenue for the construction of fused pyridine ring systems. For example, an N-heterocyclic carbene-catalyzed formal [3+3] annulation of alkynyl acylazoliums with indolin-3-ones has been developed for the rapid synthesis of benzofuro[3,2-b]pyridin-2-ones. acs.org This protocol is noted for its efficiency, mild reaction conditions, and wide substrate scope. acs.org Similarly, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans have been utilized to construct complex polyheterocyclic compounds, including benzofuro[3,2-b]indol-3-one derivatives. nih.gov These methods highlight the power of annulation strategies in building complex heterocyclic frameworks.

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are powerful tools for the formation of six-membered rings. A metal-free [4+2] cycloaddition of in situ generated aza-o-quinone methides and furans has been developed for the construction of furo[3,2-b]quinolines. acs.org This method is characterized by its mild reaction conditions, high regioselectivity, and the ability to generate dihydro- or tetrahydrofuroquinolines in good to excellent yields. acs.org The reaction proceeds via a concerted pathway and allows for the dearomatization of furans. acs.org This approach represents an environmentally benign and efficient strategy for accessing the furo[3,2-b]quinoline core. acs.org

Transition Metal-Catalyzed Approaches for Furo[3,2-b]pyridine Scaffold Assembly

Transition metal catalysis plays a pivotal role in the synthesis of aza-heterocycles. rsc.org Palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides has been developed as an efficient method for the synthesis of benzofuro[3,2-b]pyridines. acs.org This oxidative cyclization proceeds with high regioselectivity. acs.org Furthermore, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been achieved using Pd/C-Cu catalysis assisted by ultrasound, starting from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.gov These transition metal-catalyzed methods offer efficient and direct routes to functionalized furo[3,2-b]pyridine derivatives. doaj.orgnih.gov

Synthetic MethodologyKey Features
Rhodium-Mediated Tandem Cyclization-Hydroamidation Utilizes C-H activation, often proceeds under mild conditions with good functional group tolerance. nih.gov
Copper-Mediated Oxidative Cyclization Widely used, versatile for various substrates, and can be performed under aerobic conditions. nih.govnih.gov
Friedlander Reaction-Based Cyclization Classical method for quinoline (B57606) synthesis, adaptable for furo[3,2-b]pyridines. nih.gov
Formal Annulation Approaches Efficient for constructing fused ring systems like benzofuro[3,2-b]pyridin-2-ones. acs.org
[4+2] Cycloaddition Reactions Metal-free approach for furo[3,2-b]quinolines with high regioselectivity. acs.org
Transition Metal-Catalyzed Approaches Includes Pd-catalyzed C-H activation and Pd/C-Cu catalysis for direct synthesis of substituted furo[3,2-b]pyridines. acs.orgnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in Precursor Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine precursors, which are then elaborated to form the furo[3,2-b]pyridine ring system. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the precise introduction of carbon and nitrogen substituents onto a pyridine core.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of furo[3,2-b]pyridine synthesis, this reaction would typically be used to introduce a specific carbon-based group onto a dihalopyridine precursor. For instance, a bromopyridine derivative can be coupled with an organoboron reagent to introduce a substituent that will ultimately become part of the furan (B31954) ring or a side chain on the final molecule. The choice of palladium catalyst and ligand is critical for achieving high yields and chemoselectivity, especially when dealing with substrates containing multiple reactive sites. nih.gov

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for introducing amino groups onto a halopyridine precursor. nih.gov For the synthesis of furo[3,2-b]pyridine derivatives, a strategically placed amino group can serve as a handle for further functionalization or as a key component of the final target molecule. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand. wikipedia.orgchemspider.com

The table below summarizes the key features of these palladium-catalyzed coupling reactions in the context of precursor functionalization.

ReactionBond FormedKey ReagentsTypical Application in Precursor Synthesis
Suzuki-MiyauraC-CPalladium catalyst, base, organoboron reagentIntroduction of carbon substituents to a halopyridine core
Buchwald-HartwigC-NPalladium catalyst, base, phosphine ligand, amineIntroduction of amino groups to a halopyridine core

One-Pot Sequential C-C Coupling and C-O Bond-Forming Reactions

A highly efficient strategy for the synthesis of the furo[3,2-b]pyridine core involves a one-pot sequence of reactions that form the key carbon-carbon and carbon-oxygen bonds necessary for constructing the furan ring. This approach avoids the need for isolation and purification of intermediates, saving time and resources.

One such method involves the coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne. This reaction proceeds via a sequential Sonogashira C-C coupling followed by an intramolecular C-O bond-forming (heteroannulation) reaction. The process is typically catalyzed by a palladium-copper system. This one-pot synthesis provides a direct and convenient route to 2-substituted furo[3,2-b]pyridines.

Ultrasound-Assisted Palladium/Copper Catalysis for Furo[3,2-b]pyridine Synthesis

The efficiency of the one-pot synthesis of furo[3,2-b]pyridines can be significantly enhanced through the use of ultrasound irradiation. Sonication provides a form of mechanical energy that can accelerate reaction rates and improve yields.

In the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes, the use of a Pd/C-CuI catalyst system under ultrasound irradiation has been shown to be highly effective. The reaction is performed in a single pot, and the ultrasound assists in the sequential C-C coupling and C-O bond formation. This method is considered a green chemistry approach due to its efficiency and often milder reaction conditions.

The table below outlines the components and conditions for a typical ultrasound-assisted synthesis of 2-substituted furo[3,2-b]pyridines.

Starting MaterialsCatalyst SystemSolventEnergy SourceKey Steps
3-chloro-2-hydroxypyridine, terminal alkyne10% Pd/C-CuI-PPh3-Et3NEthanolUltrasound IrradiationSequential Sonogashira coupling and heteroannulation

Microwave-Assisted Synthetic Enhancements for Furo[3,2-b]pyridine Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. beilstein-journals.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. researchgate.netresearchgate.net

In the synthesis of furo[3,2-b]pyridine and related fused heterocyclic systems, microwave heating can be applied to various reaction types, including cycloaddition and cyclization reactions. doaj.org For example, a microwave-assisted [3+3] cyclization has been developed for the construction of fused pyridine skeletons. researchgate.net While not a direct synthesis of the furo[3,2-b]pyridine core, this demonstrates the utility of microwave energy in promoting the formation of pyridine-containing fused rings. The application of microwave heating to the intramolecular cyclization step in the synthesis of furo[3,2-b]pyridines can be expected to provide similar benefits in terms of speed and efficiency.

Regioselectivity Control and Challenges in Furo[3,2-b]pyridine Ring System Formation

A significant challenge in the synthesis of substituted furo[3,2-b]pyridines is controlling the regioselectivity of the reactions. This is particularly important when using precursors with multiple potential reaction sites.

For instance, in the Sonogashira coupling of a di-iodinated precursor, the choice of palladium catalyst and ligand can influence which iodo group reacts preferentially. rsc.org This catalyst-controlled regioselectivity is crucial for directing the formation of the desired isomer. Similarly, in the cross-coupling of dichloropyridines, the use of sterically hindered N-heterocyclic carbene ligands can promote reaction at the C4 position with high selectivity, which is unconventional as halides adjacent to the nitrogen are typically more reactive. nsf.gov

Another approach to achieving regioselective functionalization of the pre-formed furo[3,2-b]pyridine core is through successive metalations. nih.govresearchgate.net By carefully choosing the organolithium reagent and reaction conditions, it is possible to deprotonate specific positions on the ring system, which can then be trapped with an electrophile to introduce a substituent at the desired location. This method allows for the synthesis of polyfunctionalized furo[3,2-b]pyridines with precise control over the substitution pattern. nih.govresearchgate.net

Integrated Synthetic Pathways for 1 5 Bromofuro 3,2 B Pyridin 6 Yl Ethanone

Retrosynthetic Analysis of the 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Architecture

A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C6-acetyl bond. This primary disconnection points to a key intermediate, a 5-bromo-6-substituted furo[3,2-b]pyridine (B1253681) derivative, which can then be functionalized to introduce the acetyl group. A plausible precursor would be a 5-bromo-6-halofuro[3,2-b]pyridine, which could undergo a metal-catalyzed cross-coupling reaction with an acetylating agent.

Further deconstruction of the furo[3,2-b]pyridine core leads back to simpler, more readily available precursors. The furan (B31954) ring can be envisioned as being formed from a suitably substituted pyridine (B92270). A common strategy for the formation of the furo[3,2-b]pyridine scaffold involves the cyclization of a 3-alkynyl-2-hydroxypyridine derivative. This suggests that a key starting material could be a substituted 2-hydroxypyridine.

The bromine atom at the 5-position can be introduced either at an early stage on the pyridine ring or later in the synthesis on the assembled furo[3,2-b]pyridine core through electrophilic bromination. The choice of bromination strategy would depend on the reactivity of the intermediates and the desired regioselectivity.

Table 1: Key Disconnections and Precursors in Retrosynthetic Analysis

Target MoleculeKey DisconnectionPrecursor 1Precursor 2
This compoundC6-Acetyl bond5-Bromo-6-halofuro[3,2-b]pyridineAcetylating agent (e.g., organotin reagent)
5-Bromofuro[3,2-b]pyridine (B3034064)Furan ring formation3-Alkynyl-5-bromo-2-hydroxypyridine-
3-Alkynyl-5-bromo-2-hydroxypyridineBromination3-Alkynyl-2-hydroxypyridineBrominating agent (e.g., NBS)

Stepwise Synthesis Design from Readily Available Precursors and Intermediates

A forward synthesis can be designed based on the retrosynthetic analysis. The synthesis would commence with a commercially available substituted pyridine.

Formation of the Furo[3,2-b]pyridine Core: A common starting point is a 2-chloropyridine (B119429) derivative. A Sonogashira coupling reaction between a 2-chloro-3-hydroxypyridine (B146414) and a terminal alkyne, such as trimethylsilylacetylene, can be employed. nih.gov This is followed by an intramolecular cyclization to form the furo[3,2-b]pyridine ring system. semanticscholar.org Desilylation would then yield the parent furo[3,2-b]pyridine.

Regioselective Bromination: The introduction of the bromine atom at the C5 position is a crucial step. This can be achieved through electrophilic bromination of the furo[3,2-b]pyridine core using a reagent like N-bromosuccinimide (NBS). The inherent electronic properties of the furo[3,2-b]pyridine system often direct halogenation to the 5-position.

Introduction of the Acetyl Group: The final step involves the installation of the acetyl group at the C6 position. A common method for such transformations is a metal-catalyzed cross-coupling reaction. For instance, the 5-bromofuro[3,2-b]pyridine can be further halogenated at the 6-position, for example, through lithiation followed by quenching with an iodine source. nih.gov The resulting 5-bromo-6-iodofuro[3,2-b]pyridine can then undergo a Stille coupling with a tributyl(1-ethoxyvinyl)tin reagent, followed by acidic hydrolysis to yield the desired ketone, this compound.

Table 2: Proposed Stepwise Synthesis

StepReactionStarting MaterialReagents and ConditionsProduct
1Sonogashira Coupling and Cyclization2-Chloro-3-hydroxypyridineTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N; then base for cyclizationFuro[3,2-b]pyridine
2BrominationFuro[3,2-b]pyridineN-Bromosuccinimide (NBS), CCl₄, reflux5-Bromofuro[3,2-b]pyridine
3Iodination5-Bromofuro[3,2-b]pyridinen-BuLi, THF, -78 °C; then I₂5-Bromo-6-iodofuro[3,2-b]pyridine
4Stille Coupling and Hydrolysis5-Bromo-6-iodofuro[3,2-b]pyridineTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, toluene, reflux; then aq. HClThis compound

Challenges and Strategies for Multi-Step Functionalization and Purification

The synthesis of this compound is not without its challenges, particularly concerning multi-step functionalization and purification.

Challenges:

Regioselectivity: Controlling the regioselectivity during the halogenation steps is critical. While the 5-position of the furo[3,2-b]pyridine is generally favored for electrophilic substitution, the formation of other isomers is possible, leading to purification difficulties. chemrxiv.org The inherent electronic properties of the pyridine ring can hinder certain functionalizations. researchgate.net

Metalation: Directed ortho-metalation using lithium bases can be challenging due to the presence of multiple reactive sites on the furo[3,2-b]pyridine core. nih.govresearchgate.net Precise control of temperature and stoichiometry is essential to achieve the desired regioselectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be sensitive to steric hindrance and the electronic nature of the substrates. Optimizing the catalyst, ligand, and reaction conditions is often necessary to achieve good yields.

Purification: The intermediates and the final product are often solids with similar polarities, making chromatographic purification challenging. nih.gov Recrystallization may be a viable alternative but can lead to a loss of material.

Strategies:

Protecting Groups: The use of protecting groups can be a valuable strategy to block certain reactive sites and direct the functionalization to the desired position.

Orthogonal Functionalization: Employing orthogonal functionalization strategies, where different reactive groups are introduced that can be selectively manipulated, can provide a higher degree of control over the synthesis.

Optimization of Reaction Conditions: A thorough optimization of reaction parameters, including solvent, temperature, catalyst, and reaction time, is crucial to maximize the yield and minimize the formation of byproducts.

Advanced Purification Techniques: The use of advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), may be necessary to isolate the pure product.

Analogous Synthetic Routes to Substituted Furo[3,2-b]pyridines with Halogen and Ketone Functionalities

Several analogous synthetic routes have been reported for the synthesis of substituted furo[3,2-b]pyridines bearing halogen and ketone functionalities. These methods often employ similar strategies to the one outlined above but may differ in the specific reagents and reaction conditions used.

Sonogashira Coupling/Cyclization Cascade: A widely used method involves a palladium/copper-catalyzed Sonogashira coupling of a 3-halopyridin-2-ol with a terminal alkyne, followed by an in-situ cyclization to form the furo[3,2-b]pyridine core. nih.govsemanticscholar.org This approach allows for the introduction of various substituents on the furan ring by using different terminal alkynes.

Annulation Reactions: Annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes have been shown to produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org This strategy could potentially be adapted for the synthesis of furo[3,2-b]pyridines.

One-Pot Syntheses: One-pot synthetic strategies have been developed to streamline the synthesis of fused pyridine derivatives. nih.gov For instance, a one-pot reaction of 2-bromopyridine-3-carboxylic acid with carbonyl compounds can yield furo[3,4-b]pyridin-5(7H)-ones. researchgate.net While this leads to a different isomer, the principle of a one-pot approach is relevant for improving synthetic efficiency.

Direct C-H Functionalization: More recently, direct C-H functionalization methods have emerged as powerful tools for the synthesis of functionalized heterocycles. While challenging for electron-deficient systems like pyridines, these methods offer a more atom-economical and step-efficient approach to introducing substituents. researchgate.net

These analogous routes provide a valuable toolbox for synthetic chemists to access a wide range of substituted furo[3,2-b]pyridines with diverse functionalities, including the halogen and ketone groups present in this compound.

Reactivity and Chemical Transformations of 1 5 Bromofuro 3,2 B Pyridin 6 Yl Ethanone and Its Key Moieties

Reactivity Profile of the Furo[3,2-b]pyridine (B1253681) Core in 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

The furo[3,2-b]pyridine scaffold is an isostere of azaindole and has garnered significant interest in medicinal chemistry. nih.gov Its reactivity is a hybrid of its constituent rings; the pyridine (B92270) moiety is electron-deficient, making it susceptible to nucleophilic attack, while the furan (B31954) portion is electron-rich. nih.gov

The pyridine ring is inherently electron-poor, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present. youtube.comyoutube.com Nucleophilic attack is strongly favored at the positions ortho and para (2- and 4-positions) to the nitrogen atom. youtube.comyoutube.comquora.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to attack at the 3- or 5-position. quora.comquora.com

In the context of the furo[3,2-b]pyridine system, the positions of the pyridine ring are numbered 5, 6, and 7. The 5- and 7-positions are ortho and para, respectively, to the pyridine nitrogen. Therefore, these positions are the most activated towards nucleophilic attack. While the target compound has a bromine atom at the 5-position (discussed in section 5.2.2), other halo-substituted furo[3,2-b]pyridines can undergo nucleophilic substitution. For instance, a chloro-substituent at an activated position can be displaced by various nucleophiles. youtube.com The Chichibabin reaction, where pyridine reacts with a strong nucleophile like potassium amide to substitute a hydride ion, is a classic example of nucleophilic substitution on the parent pyridine ring, typically occurring at the 2-position. youtube.comyoutube.com

The fused furo[3,2-b]pyridine system can undergo both oxidation and reduction, although the specific outcome depends on the reagents and reaction conditions. The pyridine moiety is generally resistant to oxidation, but the furan ring can be more susceptible. Strong oxidizing agents could potentially lead to ring-opening of the furan portion.

Conversely, reduction of the heterocyclic system can be achieved. Catalytic hydrogenation may reduce the pyridine ring, depending on the catalyst and conditions. For instance, benzofuro[3,2-b]pyridine 1-oxides, which can be synthesized via palladium-catalyzed dual C-H activation, are readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines in excellent yields, demonstrating a type of reduction on a modified core. nih.govacs.org More specific reductions targetting functional groups, such as the ethanone (B97240) group in the title compound, are more common and controllable (see section 5.3).

Transformations Involving the Bromine Substituent at the 5-Position

The bromine atom at the 5-position is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used to functionalize aryl halides. nobelprize.org The bromine at the 5-position of this compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. harvard.edunih.gov It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.orgnih.govmdpi.com This makes it an ideal method for diversifying the furo[3,2-b]pyridine scaffold. doaj.org A typical Suzuki reaction on a bromo-pyridine derivative involves a palladium catalyst, a base, and a suitable solvent. mdpi.comresearchgate.net

Coupling PartnerCatalystBaseSolventTemperatureYieldReference
Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °CModerate to Good mdpi.com
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 °CVariable nih.gov
ortho-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂ORefluxQuantitative beilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly efficient for producing aryl-alkyne structures, which are valuable intermediates in organic synthesis. scirp.org The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.orgscirp.org

Alkyne PartnerCatalyst SystemBaseSolventTemperatureYieldReference
Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.High soton.ac.uk
Terminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C72-96% scirp.org
Functionalized AlkynesPd(PPh₃)₂Cl₂ / CuIt-BuOKDMF80 °C~85%

The bromine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. As discussed in section 5.1.1, the 5-position of the furo[3,2-b]pyridine core is electronically activated for nucleophilic attack. The presence of a good leaving group like bromine at this position should facilitate the substitution.

Reactions of the Ethanone Group at the 6-Position

The ethanone (acetyl) group at the 6-position is a ketone and thus exhibits the characteristic reactivity of this functional group. It provides a key site for a variety of chemical modifications.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones.

Halogenation: In the presence of a base and a halogen (e.g., Br₂/NaOH), the ethanone group can undergo α-halogenation. Exhaustive halogenation followed by cleavage (the haloform reaction) can convert the acetyl group into a carboxylic acid.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases). Similarly, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) and its derivatives to form hydrazones. For example, methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates react with unsymmetrical dimethylhydrazine to form N,N-dimethylhydrazones. mdpi.com

Wittig Reaction: The carbonyl can be converted into an alkene via the Wittig reaction, using a phosphorus ylide.

These transformations of the ethanone group allow for the introduction of a wide range of other functional groups and the extension of the carbon skeleton at the 6-position of the furo[3,2-b]pyridine core.

Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions

The acetyl group at the 6-position of the furo[3,2-b]pyridine ring is a key site for chemical modifications. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to a variety of addition and condensation products.

Nucleophilic Addition:

The carbonyl group of this compound can undergo nucleophilic addition reactions with a range of nucleophiles. While specific examples for this exact compound are not extensively documented in the literature, the reactivity is analogous to other acetyl-substituted heterocyclic compounds. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to add to the carbonyl carbon to form tertiary alcohols after acidic workup. Similarly, reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanol. The enzymatic reduction of similar α-halogenated acyl pyridine derivatives to chiral secondary alcohols has been successfully demonstrated, highlighting a stereoselective route to such compounds. nih.gov

Condensation Reactions:

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in various condensation reactions.

Aldol Condensation: In the presence of a base or acid catalyst, the enolate of this compound can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones, also known as chalcones. These types of condensation reactions are fundamental in heterocyclic chemistry for building more complex molecular architectures. adichemistry.com

Claisen-Schmidt Condensation: A specific type of aldol condensation, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-protons. For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a base would be expected to yield a chalcone (B49325) derivative. This strategy has been employed in the synthesis of various furo[2,3-b]pyridine (B1315467) derivatives. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with compounds possessing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. adichemistry.com This provides a route to synthesize more complex heterocyclic systems fused to the furo[3,2-b]pyridine core.

Reaction Type Reagents Expected Product
Nucleophilic Addition (Reduction)NaBH₄ or LiAlH₄1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanol
Aldol CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy ketone / α,β-Unsaturated ketone
Claisen-Schmidt CondensationAromatic Aldehyde, BaseChalcone derivative
Knoevenagel CondensationActive Methylene Compound, Weak Baseα,β-Unsaturated dinitrile or ester

Alpha-Halogenation Reactions of Acetyl Moieties (e.g., in α-bromo ketones)

The methyl group of the acetyl moiety in this compound can be halogenated at the α-position under various conditions. This reaction is of significant synthetic importance as the resulting α-halo ketones are versatile intermediates for further transformations.

Under acidic conditions, the ketone can tautomerize to its enol form, which then acts as a nucleophile and reacts with an electrophilic halogen source, such as bromine (Br₂) or chlorine (Cl₂). orgsyn.org For instance, the treatment of an acetylpyridine with bromine in acetic acid is a common method for synthesizing the corresponding α-bromoacetylpyridine. orgsyn.org This process is generally applicable to a wide range of aromatic and heteroaromatic ketones. masterorganicchemistry.com

The reaction proceeds through the following general steps:

Acid-catalyzed enolization of the ketone.

Nucleophilic attack of the enol on the halogen molecule.

Deprotonation to yield the α-halo ketone.

The resulting α-bromo ketone, 2-bromo-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone, is a valuable precursor for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and quinoxalines, through reactions with appropriate nucleophiles.

Halogenating Agent Conditions Product
Bromine (Br₂)Acetic Acid2-Bromo-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone
N-Bromosuccinimide (NBS)Acid catalyst2-Bromo-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone
Sulfuryl chloride (SO₂Cl₂)-2-Chloro-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone

Modifications and Derivatizations of the Ketone Functionality

Beyond nucleophilic addition, condensation, and α-halogenation, the ketone functionality of this compound can be transformed into a wide array of other functional groups, significantly expanding its synthetic utility.

Formation of Imines and Oximes: The carbonyl group readily reacts with primary amines to form imines (Schiff bases). With hydroxylamine (NH₂OH), it forms an oxime. The formation of 4-acetylpyridine (B144475) oxime from 4-acetylpyridine is a well-established procedure. orgsyn.org These oximes are important intermediates themselves. For instance, O-acetyl oximes can act as directing groups in C-H bond functionalization reactions. nih.gov

Beckmann Rearrangement: The oxime derived from this compound can undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) to yield an N-substituted amide. adichemistry.comwikipedia.org This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. adichemistry.com This rearrangement is a powerful tool for converting ketones into amides or lactams in the case of cyclic ketones. wikipedia.orgnih.gov

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine (B1218219) oxide. libretexts.org This allows for the introduction of a carbon-carbon double bond at the position of the carbonyl group, for example, converting the acetyl group into an isopropenyl group.

Other Derivatizations: The ketone can also be converted into hydrazones by reaction with hydrazine or its derivatives. These hydrazones can then be used in further synthetic transformations, such as the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methylene group, or in the Fischer indole (B1671886) synthesis.

Reaction Reagents Product Functional Group
Oxime FormationHydroxylamine (NH₂OH)Oxime
Beckmann RearrangementAcid catalyst (on oxime)N-substituted amide
Wittig ReactionPhosphonium ylide (R₃P=CR'R'')Alkene
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

Advanced Spectroscopic and Analytical Characterization Techniques for 1 5 Bromofuro 3,2 B Pyridin 6 Yl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone, the molecular formula is C₉H₆BrNO₂.

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two m/z units, corresponding to [C₉H₆⁷⁹BrNO₂]⁺ and [C₉H₆⁸¹BrNO₂]⁺ (or their protonated forms). The exact masses of these ions can be calculated and compared with the experimentally measured values to confirm the elemental composition.

Predicted HRMS Data:

Calculated m/z for [C₉H₆⁷⁹BrNO₂]⁺: 238.9582

Calculated m/z for [C₉H₆⁸¹BrNO₂]⁺: 240.9561

Confirmation of the measured m/z values to within a few parts per million (ppm) of these calculated masses would provide unambiguous confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the unique protons in the molecule. The fused aromatic ring system and the acetyl group will give rise to signals in specific chemical shift regions.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~7.8 - 8.0Doublet
H-3~6.9 - 7.1Doublet
H-7~8.2 - 8.4Singlet
-CH₃ (acetyl)~2.5 - 2.7Singlet

The furan (B31954) protons (H-2 and H-3) are expected to appear as doublets due to coupling to each other. The pyridine (B92270) proton (H-7) is isolated and should appear as a singlet. The methyl protons of the acetyl group will also be a singlet as there are no adjacent protons.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acetyl)~190 - 200
C-2~145 - 150
C-3~105 - 110
C-3a~148 - 152
C-5~115 - 120
C-6~140 - 145
C-7~135 - 140
C-7a~155 - 160
-CH₃ (acetyl)~25 - 30

The carbonyl carbon is the most deshielded, appearing at the lowest field. The aromatic carbons of the furo[3,2-b]pyridine (B1253681) ring system will resonate in the typical aromatic region (105-160 ppm). The methyl carbon of the acetyl group will appear at the highest field.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled furan protons, H-2 and H-3, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals (H-2, H-3, H-7, and -CH₃) to their corresponding carbon signals (C-2, C-3, C-7, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations, which helps to piece together the molecular skeleton. Expected key correlations would include:

The methyl protons (-CH₃) to the carbonyl carbon (C=O) and C-6.

H-7 to C-5, C-6, and C-7a.

H-2 to C-3, C-3a, and C-7a.

H-3 to C-2 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For a planar molecule like this, it could show correlations between the acetyl methyl protons and the H-7 proton, confirming their relative positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~1680-1660StrongC=O stretch (Aryl ketone) pg.edu.plorgchemboulder.com
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1250-1000MediumC-O stretching (furan ring)
~700-550MediumC-Br stretch libretexts.org

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone. missouri.edu The presence of bands in the aromatic C-H and C=C/C=N stretching regions would confirm the heterocyclic aromatic system, while the C-Br stretch would appear in the fingerprint region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) provide valuable information about the conjugated system and aromaticity of the compound.

For heteroaromatic systems like furo[3,2-b]pyridines, the UV-Vis spectrum is typically characterized by multiple absorption bands. These bands are generally attributed to π → π* and n → π* electronic transitions within the fused aromatic rings. The position and intensity of these bands can be influenced by the nature of substituents and the solvent used for analysis.

While specific experimental UV-Vis data for this compound is not widely published, data from structurally related furo[2,3-b]pyridine (B1315467) derivatives can provide valuable insights. For instance, a study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethanone (FP1) showed characteristic absorption bands in the 250 to 390 nm region. researchgate.net Absorption bands around 280 nm and 340 nm were assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, with characteristic absorptions corresponding to the electronic transitions within its own fused heterocyclic core. The presence of the bromine atom and the acetyl group may cause shifts in the absorption maxima compared to the unsubstituted parent compound.

Table 1: Representative UV-Vis Spectral Data for an Analogous Furo[2,3-b]pyridine Compound

Solventλmax (nm)Assignment
Hexane~280, ~340, ~385 (shoulder)π → π* and n → π* transitions

Note: The data presented is for a related furo[2,3-b]pyridine derivative and is intended to be illustrative of the expected spectral features for this compound.

Elemental Analysis for Purity and Stoichiometric Composition Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a fundamental check for the purity and stoichiometric accuracy of a synthesized molecule. The experimentally determined elemental composition is compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula.

For this compound, with a molecular formula of C9H6BrNO2, the theoretical elemental composition can be calculated as follows:

Carbon (C): 44.84%

Hydrogen (H): 2.51%

Bromine (Br): 33.15%

Nitrogen (N): 5.81%

Oxygen (O): 13.27%

Experimental data from the elemental analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which is a standard for confirming the identity and purity of a synthesized compound. While specific experimental reports for this exact compound are scarce, analytical data for similar brominated heterocyclic compounds consistently demonstrates the utility of this technique in confirming their composition. For example, elemental analysis of 6-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] nih.govdntb.gov.uathiazine (C12H9ClF3N3OS) showed found percentages of C, H, and N to be in close agreement with the calculated values. biointerfaceresearch.com

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C9H6BrNO2)

ElementTheoretical Percentage (%)Expected Experimental Percentage (%)
Carbon (C)44.8444.84 ± 0.4
Hydrogen (H)2.512.51 ± 0.4
Nitrogen (N)5.815.81 ± 0.4

Note: The "Expected Experimental Percentage" represents the generally accepted tolerance for confirmation of a compound's purity and composition.

Applications of 1 5 Bromofuro 3,2 B Pyridin 6 Yl Ethanone in Advanced Organic Synthesis and Chemical Biology Research

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone as a Versatile Synthetic Building Block for Complex Architectures

The chemical structure of this compound is endowed with two key functional handles that make it an exceptional starting material for the synthesis of complex molecular architectures. The bromine atom at the C5 position and the acetyl group at the C6 position offer orthogonal reactivity, enabling selective and sequential modifications.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a variety of substituents at the C5 position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This versatility allows for the construction of intricate molecular frameworks from a common precursor. doaj.org

Simultaneously, the acetyl group provides a different set of synthetic opportunities. It can undergo a range of classical carbonyl chemistry reactions. For example, it can serve as an electrophilic site for nucleophilic additions, be reduced to an alcohol, or oxidized. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations, Claisen condensations, and alkylation reactions to extend the carbon chain.

The combination of these reactive sites allows for a diversity-oriented synthesis approach, where complex and polyfunctionalized molecules can be assembled efficiently. rsc.org The ability to perform sequential, chemoselective modifications makes this compound a powerful building block for constructing polyheterocyclic systems and other complex organic structures. documentsdelivered.comrsc.org

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypeReagents/CatalystsPotential Products
C5-BromineSuzuki CouplingAr-B(OH)₂, Pd catalyst, Base5-Aryl-furo[3,2-b]pyridines
C5-BromineSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base5-Alkynyl-furo[3,2-b]pyridines
C5-BromineBuchwald-Hartwig AminationAmine, Pd catalyst, Base5-Amino-furo[3,2-b]pyridines
C6-AcetylAldol CondensationAldehyde/Ketone, Base/Acidα,β-Unsaturated ketones
C6-AcetylReductionNaBH₄, LiAlH₄1-(Furo[3,2-b]pyridin-6-yl)ethanol derivatives
C6-AcetylWittig ReactionPhosphonium (B103445) ylide6-Alkenyl-furo[3,2-b]pyridines

Elaboration of the Furo[3,2-b]pyridine (B1253681) Scaffold for the Creation of Diverse Compound Libraries

The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net The ability to generate large collections of related molecules, or compound libraries, from a common starting material is a cornerstone of modern drug discovery. This compound is an ideal starting point for the construction of such libraries.

By leveraging the reactivity of the bromo and acetyl groups, chemists can systematically introduce a wide range of chemical diversity around the central furo[3,2-b]pyridine core. This process, often facilitated by high-throughput synthesis techniques, can rapidly generate hundreds or thousands of distinct compounds. For example, a matrix approach can be used where an array of boronic acids is reacted with the bromo-position via Suzuki coupling, and each of the resulting products is then reacted with a different set of aldehydes in aldol condensations.

This strategy allows for the exploration of a vast chemical space, increasing the probability of identifying compounds with desired biological activities. researchgate.net The libraries generated from this scaffold can be screened against various biological targets, such as enzymes or receptors, to identify new hit compounds for therapeutic development. The systematic nature of the library synthesis also facilitates the subsequent optimization of these hits. researchgate.net

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the optimization of lead compounds into potent and selective drug candidates. The furo[3,2-b]pyridine scaffold has been successfully used to develop potent inhibitors of various protein kinases, such as cdc-like kinases (CLKs), and modulators of signaling pathways like the Hedgehog pathway. nih.govresearchgate.netresearchgate.net

This compound is an excellent platform for conducting detailed SAR studies. By systematically modifying the substituents at the C5 and C6 positions, researchers can probe the specific interactions between the molecule and its biological target.

Key SAR Questions Addressable with this Scaffold:

Role of the C5-substituent: How do the size, electronics, and hydrogen-bonding capacity of the group at the C5 position affect binding affinity and selectivity? Replacing the bromine with various substituted aryl rings can explore steric and electronic requirements in a binding pocket. nih.gov

Importance of the C6-acetyl group: Is the carbonyl group essential for activity? It can be reduced to an alcohol, converted to an oxime, or elongated to explore its role as a hydrogen bond acceptor or its steric influence.

Vectorial exploration: How does extending the molecule in different directions from the core scaffold impact activity? The diverse reactions possible at both functional groups allow for the exploration of new binding vectors within a protein's active site.

Molecular docking studies can be used in conjunction with synthesis to rationally design new derivatives with predicted improved binding affinities. cncb.ac.cn For example, if a docking model suggests a nearby hydrophobic pocket, a derivative with a larger, nonpolar group at the C5 position can be synthesized and tested. This iterative cycle of design, synthesis, and biological testing is a powerful paradigm in chemical biology and drug discovery. nih.govresearchgate.net

Development of Novel Catalytic Systems Incorporating Furo[3,2-b]pyridine-Based Ligands

The nitrogen atom in the pyridine (B92270) ring of the furo[3,2-b]pyridine scaffold makes it an effective ligand for coordinating with transition metals. This property has been exploited to create novel catalytic systems. For instance, research has shown the development of chiral ruthenium(II) catalysts that incorporate bidentate ligands derived from furo[3,2-b]pyridine functionalized N-heterocyclic carbenes (NHCs). researchgate.net

In these systems, the furo[3,2-b]pyridine moiety plays a crucial role in defining the steric and electronic environment around the metal center. The cis-coordination of these ligands can generate helical chirality, leading to a stereogenic metal center capable of catalyzing enantioselective reactions. researchgate.net The synthesis of such ligands would involve modifying the furo[3,2-b]pyridine core, for example, by converting the acetyl group of this compound into a different functional group that can be linked to an NHC precursor. The substituents on the furo[3,2-b]pyridine ring can be tuned to modulate the catalyst's activity and selectivity. This opens avenues for developing new, highly efficient catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

Utilization in Material Science for the Synthesis of Optoelectronic or Polymeric Materials

The fused aromatic structure of the furo[3,2-b]pyridine scaffold, featuring a π-electron-rich furan (B31954) fused to a π-deficient pyridine, imparts unique electronic and photophysical properties. Such heterocyclic systems are of great interest in materials science for the development of novel organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

While direct applications of this compound in this area are not extensively documented, its structure suggests significant potential. The furo[3,2-b]pyridine core can act as a building block for larger, conjugated systems. The bromo- and acetyl- functionalities provide synthetic handles to incorporate this scaffold into polymers or larger molecular architectures.

For example, the bromine atom can be used in polymerization reactions like Suzuki or Stille polycondensation to create conjugated polymers. The extended π-system of such polymers could lead to desirable charge-transport or light-emitting properties. The unique electronic nature of the furo[3,2-b]pyridine unit could be used to tune the HOMO/LUMO energy levels of the resulting materials, which is a key parameter in designing efficient optoelectronic devices. The development of materials based on this scaffold could lead to new organic semiconductors with tailored properties for a range of electronic applications. uky.edu

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone, and how can reaction conditions be optimized?

Answer: The synthesis of brominated furopyridinyl ethanones typically involves multi-step protocols. For example, analogous compounds like 1-(5-bromo-3-methylbenzofuran-2-yl)ethanone are synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using Pd(PPh3)4 catalysts. Key steps include:

  • Halogenation : Bromination at the 5-position of the furopyridine scaffold using NBS (N-bromosuccinimide) under controlled temperatures (60–80°C).
  • Ketone Formation : Acetylation via Friedel-Crafts acylation or nucleophilic addition to pre-functionalized intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. Optimization Strategies :

  • Catalyst Screening : Pd-based catalysts enhance coupling efficiency (e.g., 66% yield achieved with Pd(PPh3)4 in THF at 80°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation.

Table 1 : Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 60°C, 12h72%
AcetylationAcCl, AlCl3, CH2Cl2, RT, 6h58%
PurificationSilica gel (Hexane:EtOAc = 7:3)95%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer: Spectroscopic Characterization :

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity. For example, acetyl protons in similar compounds resonate at δ 2.53–2.56 ppm (singlet), while aromatic protons appear at δ 7.68–8.09 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., LC-MS m/z 253.08 [M+H]+) confirms molecular weight .
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1687 cm⁻¹) validate ketone formation .

Q. Crystallographic Analysis :

  • X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles (e.g., C-Br bond: ~1.89 Å in related structures) .

Q. Methodological Tips :

  • Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid solvent interference.
  • For X-ray studies, grow crystals via slow evaporation in EtOAc/hexane mixtures .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Answer: Molecular Docking and ADMET Profiling :

  • Docking Tools (PyRx, AutoDock) : Screen against target proteins (e.g., antimicrobial enzymes). For example, ethanone derivatives show binding energies of -8.2 kcal/mol with bacterial dihydrofolate reductase .
  • ADMET Prediction (SWISS ADME) : Assess Lipinski’s rule compliance (MW <500, LogP <5). Similar compounds exhibit zero violations, suggesting oral bioavailability .

Q. Key Parameters :

  • Binding Affinity : Lower ΔG values indicate stronger target interaction.
  • Pharmacokinetics : Predicted half-life (>3h) and BBB permeability guide therapeutic potential.

Table 2 : Computational Predictions for Analogous Ethanones

ParameterValue/OutcomeToolReference
LogP1.51–2.20SWISS ADME
Topological PSA83.83 ŲSWISS ADME
Binding Energy (ΔG)-8.2 kcal/molPyRx

Q. How can contradictory spectral or crystallographic data be resolved for this compound?

Answer: Data Reconciliation Strategies :

  • Multi-Technique Validation : Cross-check NMR/IR/MS data with computational models (e.g., DFT simulations of expected spectra). For example, 13C NMR discrepancies in acetyl groups can arise from tautomerism; DFT calculations clarify dominant tautomers .
  • High-Resolution Crystallography : SHELXL refinement resolves ambiguities in bond angles or disorder in crystal lattices. For brominated heterocycles, anisotropic displacement parameters improve accuracy .

Case Study :
In a study of 1-(5-bromo-3-methylbenzofuran-2-yl)ethanone, conflicting 1H NMR signals were resolved by variable-temperature NMR, confirming dynamic rotational isomerism .

Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions?

Answer: Mechanistic Probes :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-Br bond cleavage in Suzuki coupling).
  • Catalyst Optimization : Screen Pd/XPhos systems for C-C bond formation efficiency. For bromopyridinyl ethanones, Pd(dba)2 with SPhos ligands enhances yields (~75%) .

Table 3 : Reactivity Screening Parameters

ConditionOutcome/InsightReference
Pd(dba)2, SPhos, K2CO375% yield (THF, 80°C)
Solvent: DMF vs. THFTHF improves catalyst stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.